5H-Pyrrolo[2,3-E][1,2,4]triazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H4N4 |
|---|---|
Molecular Weight |
120.11 g/mol |
IUPAC Name |
5H-pyrrolo[2,3-e][1,2,4]triazine |
InChI |
InChI=1S/C5H4N4/c1-2-6-5-4(1)9-8-3-7-5/h1-3H,(H,6,7,8) |
InChI Key |
JZWZBMIWJCNAOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C1N=NC=N2 |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Characterization of 5h Pyrrolo 2,3 E 1 2 3 Triazine and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including the pyrrolotriazine scaffold. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.
Proton (¹H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N) NMR Analysis for Molecular Connectivity
Proton (¹H) NMR: This technique provides information on the number, environment, and coupling of hydrogen atoms. For pyrrolotriazine derivatives, the chemical shifts (δ) of protons on the pyrrole (B145914) and triazine rings are indicative of the electronic environment. For instance, in a substituted pyrrolo[2,1-f] semanticscholar.orgnih.govchemwhat.comtriazin-4-amine, the protons on the pyrrole ring appear as doublets of doublets, reflecting their coupling with adjacent protons. chemwhat.com
Carbon-13 (¹³C) NMR: ¹³C NMR spectroscopy maps the carbon framework of a molecule. The chemical shifts of carbon atoms in the pyrrolotriazine ring system are influenced by the electronegativity of the neighboring nitrogen atoms and the nature of any substituents. semanticscholar.orgrsc.org For example, in a series of substituted pyrroles, the chemical shifts of the ring carbons can be predicted based on additive substituent effects. rsc.org This allows for the assignment of each carbon atom within the fused heterocyclic system. rsc.orgudel.edu
Nitrogen-15 (¹⁵N) NMR: Given the high nitrogen content of the pyrrolotriazine core, ¹⁵N NMR is a particularly powerful, albeit less common, tool for its characterization. wikipedia.orghuji.ac.il This technique directly probes the nitrogen atoms, providing unique insights into the electronic structure and tautomeric forms of the molecule. wikipedia.orgresearchgate.net While the low natural abundance of ¹⁵N (0.37%) can pose sensitivity challenges, isotopic labeling or advanced techniques like INEPT can enhance signal detection. wikipedia.orghuji.ac.ilnih.gov For nitrogen-rich heterocycles like triazines and their fused analogues, ¹⁵N NMR is highly effective for structural verification. wikipedia.org
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Pyrrolotriazine Analogues Note: Data is illustrative and specific shifts vary with substitution and solvent.
| Compound/Analogue | ¹H NMR (Solvent) | ¹³C NMR (Solvent) | Reference |
|---|---|---|---|
| Pyrrolo[2,1-f] semanticscholar.orgnih.govchemwhat.comtriazin-4-amine | δ 7.72 (s, 1H), 7.52 (dd, 1H), 6.85 (dd, 1H), 6.64 (dd, 1H) (CD₃OD) | Data not specified | chemwhat.com |
| (E)-2,4-Di-tert-butyl-6-((2-(4,6-dimorpholino-1,3,5-triazin-2-yl)hydrazono)methyl)phenol | δ 8.25 (s, 1H), 8.10 (brs, 1H), 7.38 (s, 1H), 7.12 (s, 1H), 3.70 (brs, 8H), 1.50 (m, 8H), 1.35 (s, 18H) (DMSO-d₆) | δ 198.9, 155.3, 135.1, 129.0, 125.1, 65.9, 44.6, 34.2, 30.9, 30.1 (DMSO-d₆) | semanticscholar.org |
| Dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f] semanticscholar.orgnih.govchemwhat.comtriazine-5,6-dicarboxylate | δ 2.44 (s, 3H), 2.84 (s, 3H), 3.46 (s, 3H), 3.84 (s, 3H), 7.37–7.43 (m, 2H), 7.55–7.60 (m, 3H), 7.63–7.68 (m, 2H), 8.38–8.42 (m, 2H) (DMSO-d₆) | δ 10.5, 21.5, 52.47, 52.50, 112.8, 116.4, 117.8, 127.9, 128.7, 129.2, 129.4, 131.45, 131.54, 133.8, 135.0, 141.7, 154.6, 162.4, 163.9, 164.8 (DMSO-d₆, 50 °C) | mdpi.com |
Two-Dimensional NMR Techniques for Complex Pyrrolotriazine Structures
For more complex pyrrolotriazine analogues, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques are indispensable in these cases, as they reveal correlations between different nuclei. numberanalytics.comnumberanalytics.comslideshare.net
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, helping to establish the connectivity of protons within individual spin systems, such as those in the pyrrole ring. numberanalytics.comnumberanalytics.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly to their attached heteronuclei, typically ¹³C or ¹⁵N. This is crucial for unambiguously assigning the carbon and nitrogen signals in the pyrrolotriazine skeleton. numberanalytics.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and heteronuclei. This technique is vital for piecing together the entire molecular structure by connecting different spin systems across quaternary carbons or heteroatoms. numberanalytics.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. This is particularly useful for determining the stereochemistry and conformation of substituents on the pyrrolotriazine ring. numberanalytics.com
The application of these 2D NMR techniques allows for the complete and accurate assignment of all proton, carbon, and often nitrogen resonances, even in highly substituted and structurally intricate pyrrolotriazine derivatives. researchgate.net
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Studies
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. semanticscholar.org In the context of pyrrolotriazines, high-resolution mass spectrometry (HRMS) provides a precise mass measurement, which can be used to confirm the molecular formula. nih.gov
Furthermore, the fragmentation patterns observed in the mass spectrum offer valuable structural information. By analyzing the masses of the fragment ions, it is possible to deduce the structure of different parts of the molecule and how they are connected. For example, the fragmentation of a substituted pyrrolotriazine might involve the loss of specific side chains or the cleavage of the heterocyclic rings, providing evidence for the proposed structure. mdpi.com
Table 2: High-Resolution Mass Spectrometry (HRMS) Data for a Pyrrolotriazine Analogue
| Compound | Ionization Mode | Calculated m/z | Found m/z | Reference |
|---|---|---|---|---|
| (S)-N-(1-Hydroxy-3-phenylpropan-2-yl)-4-(3-methyl-5-(methylsulfonyl)-1H-pyrazolo[4,3-e] semanticscholar.orgnih.govchemwhat.comtriazin-1-yl)benzenesulfonamide | ESI | 503.11659 [M+H]⁺ | 503.11730 [M+H]⁺ | nih.gov |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Analysis
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 5H-pyrrolo[2,3-e] semanticscholar.orgnih.govchemwhat.comtriazine and its analogues, characteristic absorption bands would be expected for N-H stretching (if present), C-H stretching of the aromatic rings, and C=N and N=N stretching vibrations within the heterocyclic framework. The precise frequencies of these absorptions can provide clues about the bonding and electronic structure of the rings. semanticscholar.org
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. jocpr.com The pyrrolotriazine system, being an extended conjugated π-system, is expected to show characteristic absorption bands in the UV-Vis region. The position (λmax) and intensity (molar absorptivity) of these bands are sensitive to the extent of conjugation and the nature of any substituents on the ring system. researchgate.netnih.gov For example, the addition of auxochromic or chromophoric groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maximum. nih.gov
Table 3: Spectroscopic Data for a Substituted s-Triazine Derivative
| Compound | IR (KBr, cm⁻¹) | UV-Vis Application | Reference |
|---|---|---|---|
| (E)-2,4-Di-tert-butyl-6-((2-(4,6-dimorpholino-1,3,5-triazin-2-yl)hydrazono)methyl)phenol | 3086, 3053, 2953, 2885, 1598, 1560, 1516, 1463, 1371 | UV-Vis spectroscopy can be used for real-time monitoring of extrusion processes to assess solubility and detect oversaturation. nih.gov | semanticscholar.org |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic techniques are essential for the purification of synthesized pyrrolotriazine derivatives and for the assessment of their purity. nih.gov High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. nih.gov By selecting an appropriate stationary phase (e.g., reversed-phase or normal-phase) and mobile phase, it is possible to separate the desired product from starting materials, byproducts, and other impurities. The purity of the compound can then be quantified by analyzing the area of the peak corresponding to the product in the chromatogram. Thin-Layer Chromatography (TLC) is also a valuable tool for monitoring the progress of reactions and for preliminary purity checks. mdpi.com
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of pyrrolotriazine compounds. researchgate.net Due to the typically non-volatile and polar nature of many of these analogues, HPLC, particularly in the reversed-phase mode, is the preferred method for purity assessment and analysis. researchgate.net
In a typical reversed-phase HPLC analysis, the stationary phase is nonpolar (e.g., C18 or phenyl-modified silica), while the mobile phase is a polar solvent mixture, such as acetonitrile/water or methanol/water. researchgate.netmdpi.com The separation mechanism is based on the differential partitioning of the analytes between the stationary and mobile phases. More polar analogues will have a weaker interaction with the nonpolar stationary phase and will elute earlier, resulting in shorter retention times. Conversely, more nonpolar or lipophilic analogues will interact more strongly with the stationary phase and elute later. mdpi.com The retention behavior provides an excellent basis for developing new chromatographic methods for the determination of triazines and their derivatives. mdpi.com
The selection of the detector is critical and depends on the chromophoric properties of the analytes. Given the aromatic and heterocyclic nature of the pyrrolotriazine scaffold, UV-Vis detectors are commonly used for detection. anjs.edu.iq The choice of mobile phase composition, pH, and gradient elution program can be optimized to achieve baseline separation of the main compound from any impurities or starting materials.
Table 1: Illustrative HPLC Conditions for Analysis of Triazine Analogues This table is a representative example based on typical methodologies for related compounds.
| Parameter | Condition | Rationale |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides excellent separation for a wide range of polar and nonpolar compounds based on hydrophobic interactions. mdpi.com |
| Mobile Phase | A: Water (with 0.1% Formic Acid or TFA) B: Acetonitrile (or Methanol) | Acetonitrile/water is a common solvent system. mdpi.com The acid modifier helps to sharpen peaks and control the ionization state of the analytes. |
| Elution Mode | Gradient | A gradient elution (e.g., starting with 5% B, increasing to 95% B over 20 minutes) is effective for separating compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns. |
| Detection | UV-Vis Diode Array Detector (DAD) at 254 nm | The aromatic pyrrolotriazine core is expected to have strong UV absorbance. A DAD allows for monitoring at multiple wavelengths. anjs.edu.iq |
| Injection Volume | 10 µL | A typical volume for analytical HPLC. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
While many pyrrolotriazine analogues are not sufficiently volatile for direct GC analysis, the technique is invaluable for the characterization of their volatile derivatives or related precursors. Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify the components of a mixture. uokerbala.edu.iqresearchgate.net
For GC-MS analysis, a sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. uokerbala.edu.iq The column's stationary phase separates compounds based on their boiling points and affinity for the phase. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized (commonly by electron impact, EI), fragmented, and detected. The resulting mass spectrum is a unique fingerprint, showing the mass-to-charge ratio (m/z) of the molecular ion and its characteristic fragment ions. mdpi.com
The fragmentation pattern provides critical structural information. For instance, in the analysis of pyrrolo[2,1-f] nih.govthermofisher.comnih.govtriazine analogues, the mass spectra reveal cleavage patterns that can help confirm the identity of substituents and the core structure. mdpi.com
Table 2: Representative Mass Spectrometry Data for Pyrrolo[2,1-f] nih.govthermofisher.comnih.govtriazine Analogues Data extracted from studies on related isomers.
| Compound | Molecular Formula | Molecular Ion [M]⁺˙ (m/z) | Key Fragment Ions (m/z) |
| 3-Phenyl-5-(3,4-dimethylphenyl)-1,2,4-triazine | C₁₇H₁₅N₃ | 261 | 131, 130, 129, 115, 75 mdpi.com |
| 3-(4-Chlorophenyl)-5-phenyl-1,2,4-triazine | C₁₅H₁₀ClN₃ | 267 | 103, 102, 76, 75 mdpi.com |
| 3,5-Di(thiophen-2-yl)-1,2,4-triazine | C₁₁H₇N₃S₂ | 245 | 108, 69, 58, 45 mdpi.com |
Elemental Analysis (CHNS) for Compositional Verification
Elemental Analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. thermofisher.com This analysis provides a direct measure of the elemental composition of a synthesized compound, which is used to verify its empirical formula. thermofisher.com The technique is a crucial quality control step, confirming that the synthesized product has the expected atomic makeup and is free from significant impurities. thermofisher.com
The method involves the complete combustion of a small, precisely weighed amount of the sample in an oxygen-rich atmosphere. The combustion converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂) or its oxides (which are subsequently reduced back to N₂), and sulfur to sulfur dioxide (SO₂). These gases are then separated, typically by a gas chromatography column, and quantified using a thermal conductivity detector (TCD). thermofisher.com
The experimentally determined weight percentages of C, H, N, and S are then compared to the theoretical percentages calculated from the proposed molecular formula. A close agreement (typically within ±0.4%) between the found and calculated values provides strong evidence for the compound's identity and purity.
Table 3: Elemental Analysis Data for Synthesized Pyrrolotriazine Analogues Data extracted from studies on related isomers.
| Compound | Molecular Formula | Analysis | %C | %H | %N |
| 3-Phenyl-5-(3,4-dimethylphenyl)-1,2,4-triazine mdpi.com | C₁₇H₁₅N₃ | Calculated | 78.13 | 5.79 | 16.08 |
| Found | 78.10 | 5.83 | 15.96 | ||
| 3-(4-Chlorophenyl)-5-phenyl-1,2,4-triazine mdpi.com | C₁₅H₁₀ClN₃ | Calculated | 67.30 | 3.77 | 15.70 |
| Found | 67.10 | 3.68 | 15.94 | ||
| 3,5-Di(thiophen-2-yl)-1,2,4-triazine mdpi.com | C₁₁H₇N₃S₂ | Calculated | 53.85 | 2.88 | 17.13 |
| Found | 58.87 | 2.90 | 17.04 |
Structure Activity Relationship Sar and Structural Optimization of Pyrrolotriazine Derivatives
Systematic Modification of the Pyrrolotriazine Core and Peripheral Substituents
The biological activity of pyrrolotriazine derivatives is highly sensitive to the nature and position of substituents on both the pyrrole (B145914) and triazine rings. Systematic modifications have been crucial in developing potent inhibitors for targets such as kinases and in identifying novel antiviral agents.
For instance, in the development of pyrrolo[2,1-f] nih.govnih.govscilit.comtriazine-based inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), modifications at the 4-position have been shown to be critical. A series of 4-(phenylamino)pyrrolo[2,1-f] nih.govnih.govscilit.comtriazines were synthesized and evaluated, revealing that substitution on the phenyl ring significantly impacts inhibitory activity. nih.gov Docking studies of these compounds indicated that the N1 of the pyrrolotriazine ring forms a key hydrogen bond interaction within the hinge region of the kinase's ATP-binding pocket. nih.gov
Similarly, for dual inhibitors of c-Met and VEGFR-2 based on the pyrrolo[1,2-f] nih.govnih.govscilit.comtriazine scaffold, a series of derivatives were synthesized to explore the SAR. nih.gov The majority of these compounds showed potent antiproliferative effects against cancer cell lines that are dependent on c-Met. nih.gov One of the most potent compounds, 27a, demonstrated significant inhibitory activity against both c-Met and VEGFR-2. nih.gov
In the context of phosphoinositide 3-kinase delta (PI3Kδ) inhibitors, researchers discovered that replacing a polar pyrazole (B372694) group on a pyrrolo[2,1-f] nih.govnih.govscilit.comtriazin-4-amine scaffold with a simple chloro or trifluoromethyl group led to compounds with improved permeability and a better selectivity profile, while maintaining potency. researchgate.net
The antiviral activity of pyrrolo[2,1-f] nih.govnih.govscilit.comtriazines has also been a subject of SAR studies. A series of 2,4-disubstituted derivatives were synthesized and tested against the influenza A/Puerto Rico/8/34 (H1N1) virus. mdpi.com These studies suggested that an unsubstituted aromatic moiety at position 2 and an aromatic group with a hydrogen bond acceptor at position 4 of the pyrrolo[2,1-f] nih.govnih.govscilit.comtriazine core are preferable for activity. mdpi.com
Below is a table summarizing the SAR findings for various pyrrolotriazine isomers:
| Scaffold | Target | Position of Modification | Favorable Substituents/Modifications | Unfavorable Substituents/Modifications |
| Pyrrolo[2,1-f] nih.govnih.govscilit.comtriazine | VEGFR-2 nih.gov | 4-phenylamino group | 3-hydroxyphenylamino | - |
| Pyrrolo[1,2-f] nih.govnih.govscilit.comtriazine | c-Met/VEGFR-2 nih.gov | Various | Potent antiproliferative effects with IC50 values in the nanomolar range were observed. | - |
| Pyrrolo[2,1-f] nih.govnih.govscilit.comtriazin-4-amine | PI3Kδ researchgate.net | Position 4 | Chloro or trifluoromethyl group | Polar pyrazole group |
| Pyrrolo[2,1-f] nih.govnih.govscilit.comtriazine | Influenza Virus mdpi.com | Positions 2 and 4 | Unsubstituted aromatic at C2; aromatic with H-bond acceptor at C4 | - |
Influence of Stereochemistry and Regioisomerism on Biological Efficacy
The three-dimensional arrangement of atoms (stereochemistry) and the specific placement of functional groups (regioisomerism) can have a profound impact on the biological efficacy of pyrrolotriazine derivatives. These structural nuances often dictate how a molecule interacts with its biological target.
A study on pyrazolo[4,3-e] nih.govnih.govscilit.comtriazine and pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govscilit.comtriazine sulphonamide derivatives highlighted the importance of stereochemistry. nih.gov When evaluating enantiomeric pairs (S)- and (R)-isomers for their cytotoxic activity against breast cancer cell lines, the (R)-enantiomers consistently showed slightly higher activity than their (S)-counterparts. nih.gov This suggests that the specific stereochemical configuration is crucial for the observed biological effect, likely due to differential interactions with chiral biomolecules such as enzymes or receptors.
Regioisomerism has also been shown to be a critical factor. In the development of G-protein-coupled receptor 84 (GPR84) antagonists based on the 1,2,4-triazine (B1199460) core, unsymmetrical 5,6-diaryl triazine regioisomers were synthesized. acs.org Since the regioselective synthesis was not possible, the two regioisomers had to be separated to evaluate their individual activities. This separation was essential as the two regioisomers displayed different biological activities, underscoring the importance of the precise positioning of the aryl substituents for potent antagonism. acs.org The study revealed that the 5- and 6-aryl substituents of the 1,2,4-triazine ring appear to bind in distinct pockets of the receptor. acs.org
The following table illustrates the impact of stereochemistry on the activity of pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govscilit.comtriazine derivatives:
| Compound Series | Stereoisomers | Observed Activity |
| Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govscilit.comtriazine sulphonamides nih.gov | (R)-enantiomers (2b, 3b) | Slightly higher cytotoxic effect in MCF-7 and MDA-MB-231 breast cancer cell lines. |
| (S)-enantiomers (2a, 3a) | Slightly lower cytotoxic effect compared to (R)-enantiomers. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of newly designed compounds.
For a series of pyrazolo[4,3-e] nih.govnih.govscilit.comtriazines with a benzenesulfonamide (B165840) moiety, QSAR models were developed to predict their inhibitory potency against human carbonic anhydrase isoforms IX and XII, as well as their antiproliferative activity against MCF-7 human breast cancer cells. nih.gov The Best Multi-Linear Regression (BMLR) algorithm was employed to construct the models, which were found to have good predictive accuracy. nih.gov The study highlighted the importance of quantum-chemical descriptors in determining the biological activities of these compounds. nih.gov
The general process of a QSAR study involves:
Creating a dataset of compounds with known biological activities.
Calculating molecular descriptors for each compound, which are numerical representations of their structural and physicochemical properties.
Using statistical methods to build a mathematical model that correlates the descriptors with the biological activity.
Validating the model to ensure its predictive power.
Such models are valuable tools in the drug discovery process, as they can help prioritize the synthesis of compounds with the highest predicted activity, thereby saving time and resources.
Computational Approaches to SAR Elucidation and Predictive Design
In addition to QSAR, other computational methods such as molecular docking and molecular dynamics simulations are instrumental in elucidating the SAR of pyrrolotriazine derivatives and in the predictive design of new analogs.
Molecular docking studies have been widely used to understand how pyrrolotriazine derivatives bind to their target proteins. For instance, in the study of pyrrolo[2,1-f] nih.govnih.govscilit.comtriazine-based VEGFR-2 inhibitors, docking simulations revealed that the N1 atom of the pyrrolotriazine ring forms a crucial hydrogen bond with the backbone amide of Cys919 in the hinge region of the kinase. nih.gov Similarly, for dual c-Met/VEGFR-2 inhibitors, docking studies suggested a common mode of interaction at the ATP-binding site of both kinases. nih.gov
In the investigation of pyrrolo[2,1-f] nih.govnih.govscilit.comtriazines as potential antiviral agents targeting the influenza virus, molecular docking was used to propose a plausible mechanism of action involving the inhibition of neuraminidase. mdpi.com The docking results showed that the pyrrolotriazine ring of the active compounds occupies a position close to the dihydropyran ring of the known neuraminidase inhibitor, zanamivir. mdpi.com
These computational approaches provide valuable insights into the ligand-target interactions at a molecular level, which can guide the rational design of more potent and selective inhibitors. By visualizing how a compound fits into the binding site of a protein, researchers can make informed decisions about which modifications are likely to improve binding affinity and, consequently, biological activity.
Molecular Mechanisms and Biological Targets of Pyrrolotriazine Compounds
Enzyme Inhibitory Profiles of Pyrrolotriazine Derivatives
Pyrrolotriazine compounds have demonstrated a remarkable ability to inhibit a range of enzymes, a characteristic that underpins their therapeutic potential. This inhibitory action is often directed towards key players in disease pathogenesis, particularly in cancer and viral infections.
Kinase Inhibitory Activity
Kinases are a large family of enzymes that play a central role in cell signaling by catalyzing the transfer of phosphate (B84403) groups to specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Pyrrolotriazine derivatives have emerged as potent inhibitors of several important kinases.
EGFR and HER2: The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are receptor tyrosine kinases that, when overexpressed or mutated, can drive tumor growth. nih.gov Several C-5 substituted pyrrolotriazine derivatives have been developed as dual inhibitors of both EGFR and HER2, demonstrating a promising strategy for targeting cancers reliant on these signaling pathways. nih.gov
c-Met and VEGFR-2: The c-Met and vascular endothelial growth factor receptor 2 (VEGFR-2) are key drivers of tumor angiogenesis and metastasis. nih.gov A series of pyrrolo[1,2-f] nih.govnih.govgoogle.comtriazine derivatives have been synthesized as dual inhibitors of c-Met and VEGFR-2. drugbank.com One notable compound, 27a, exhibited potent inhibitory activity against both kinases with IC50 values of 2.3 ± 0.1 nM for c-Met and 5.0 ± 0.5 nM for VEGFR-2. drugbank.com This dual inhibition offers a comprehensive approach to block tumor growth and spread. nih.govdrugbank.com Another study also reported on pyrrolotriazine derivatives as inhibitors of c-Met and VEGFR-2, with one compound showing IC50 values of 2.3 ± 0.1 nM and 5.0 ± 0.5 nM, respectively. nih.gov
PI3Kδ and AKT2: The phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. nih.gov Overactivation of this pathway is common in many cancers. nih.gov Pyrrolotriazine-based molecules have been developed as pan-PI3K inhibitors, with some showing selectivity for specific isoforms like PI3Kδ. nih.gov Furthermore, the inhibition of this pathway can also involve targeting downstream effectors like AKT2. mdpi.com Computational studies have suggested that certain pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govgoogle.comtriazine sulfonamides may target AKT2 kinase. mdpi.com
Table 1: Kinase Inhibitory Activity of Selected Pyrrolotriazine Derivatives
| Compound/Derivative Series | Target Kinase(s) | Key Findings |
|---|---|---|
| C-5 Substituted Pyrrolotriazines | EGFR, HER2 | Dual inhibitors of both kinases. nih.gov |
| Pyrrolo[1,2-f] nih.govnih.govgoogle.comtriazine Derivatives (e.g., 27a) | c-Met, VEGFR-2 | Potent dual inhibition with nanomolar IC50 values. drugbank.com |
| Pyrrolotriazine-based molecules | PI3Kδ | Development of pan-PI3K inhibitors with isoform selectivity. nih.gov |
| Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govgoogle.comtriazine Sulfonamides | AKT2 | Potential inhibition suggested by computational studies. mdpi.com |
Neuraminidase Inhibition in Antiviral Applications
Neuraminidase is a crucial enzyme for the replication and spread of influenza viruses. nih.gov It cleaves sialic acid residues on the surface of infected cells, allowing newly formed viral particles to be released. youtube.com Inhibition of neuraminidase is a key strategy for the treatment of influenza. nih.gov
Recent studies have explored the potential of pyrrolotriazine derivatives as neuraminidase inhibitors. Molecular docking studies suggest a plausible mechanism of action for certain pyrrolo[2,1-f] nih.govnih.govgoogle.comtriazine derivatives involves the inhibition of neuraminidase. mdpi.com One particular derivative, dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f] nih.govnih.govgoogle.comtriazine-5,6-dicarboxylate, demonstrated significant antiviral activity against the influenza A/Puerto Rico/8/34 (H1N1) strain with an IC50 of 4 µg/mL and a high selectivity index of 188. mdpi.com This highlights the potential of the pyrrolotriazine scaffold in the development of new antiviral agents targeting neuraminidase. mdpi.com
Other Enzymatic Targets and Associated Biological Pathways
The inhibitory capacity of pyrrolotriazine derivatives extends beyond kinases and neuraminidase. Research has identified other enzymatic targets, further broadening the scope of their potential therapeutic applications.
One such target is Sepiapterin Reductase (SPR) , an enzyme involved in the biosynthesis of tetrahydrobiopterin (B1682763) (BH4). BH4 is associated with various biological processes, including neurotransmitter formation and pain signaling. nih.gov A series of pyrrolotriazinone derivatives have shown potent inhibitory activity against SPR, with some compounds exhibiting an IC50 of 1 nM. nih.gov
Another important enzyme family targeted by pyrrolotriazine derivatives is the Janus kinases (JAKs) . The JAK family, comprising JAK1, JAK2, JAK3, and TYK2, are non-receptor tyrosine kinases that mediate cytokine signaling through the JAK-STAT pathway. nih.gov This pathway is implicated in inflammatory and autoimmune diseases, as well as malignancies. nih.gov
Furthermore, Stearoyl-CoA desaturase (SCD1) , a key enzyme in the formation of monounsaturated fatty acids, has been identified as a target. nih.gov High levels of these fatty acids are found in cancer cells, making SCD1 an attractive target for cancer therapy. nih.gov
Cellular Pathway Modulation and Biological Response
The enzymatic inhibitory activities of pyrrolotriazine compounds translate into significant modulation of key cellular pathways, ultimately leading to specific biological responses such as apoptosis and autophagy.
Apoptosis Induction and Related Signaling Cascades
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer therapies aim to induce apoptosis in tumor cells. Pyrrolotriazine derivatives have been shown to trigger this process through the modulation of several key signaling molecules.
Caspase Activation, p53, and Bax: Studies on pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govgoogle.comtriazine derivatives have demonstrated their ability to induce apoptosis by activating caspases, including caspase-3/7, caspase-8, and caspase-9. nih.gov This activation is often accompanied by an increase in the expression of the tumor suppressor protein p53 and the pro-apoptotic protein Bax. nih.gov For instance, one study found that a pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govgoogle.comtriazine derivative promoted the expression of p53 and Bax, which are key players in the initiation of the apoptotic cascade. nih.gov
NF-κB Suppression: Nuclear factor-kappa B (NF-κB) is a transcription factor that promotes cell survival and is often overactive in cancer cells. Suppression of NF-κB activity can sensitize cancer cells to apoptosis. nih.gov A pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govgoogle.comtriazine derivative has been shown to suppress NF-κB expression in breast cancer cell lines, contributing to its anti-cancer activity. nih.gov In MCF-7 cells, this compound reduced the percentage of cells with active NF-κB from 97.2% in the control to 19.8% at a concentration of 0.5 µM. nih.gov
Table 2: Modulation of Apoptotic Pathways by Pyrrolotriazine Derivatives
| Compound/Derivative Series | Apoptotic Mechanism | Key Molecular Targets |
|---|---|---|
| Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govgoogle.comtriazine Derivatives | Caspase activation, p53 and Bax upregulation | Caspase-3/7, -8, -9, p53, Bax nih.gov |
| Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govgoogle.comtriazine Derivatives | NF-κB suppression | NF-κB nih.gov |
Autophagy Regulation
Autophagy is a cellular process involving the degradation of cellular components through lysosomes. It can have both pro-survival and pro-death roles depending on the cellular context. Pyrrolotriazine derivatives have been found to modulate autophagy, often in a manner that contributes to their anticancer effects.
Beclin-1 and mTOR Inhibition: Beclin-1 is a key protein in the initiation of autophagy. nih.gov The mammalian target of rapamycin (B549165) (mTOR) is a central regulator of cell growth and proliferation, and its inhibition is a known trigger for autophagy. unimi.itnih.gov Studies have shown that pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govgoogle.comtriazine derivatives can induce autophagy by increasing the expression of Beclin-1 and inhibiting mTOR. nih.gov One particular compound was found to trigger autophagy through the increased formation of autophagosomes, enhanced expression of Beclin-1, and inhibition of mTOR, defining a potential mechanism for its anti-cancer activity. nih.gov
Ligand-Target Interactions and Binding Site Analysis of Related Pyrrolotriazine Compounds
To provide context on the methodologies that would be employed to study 5H-Pyrrolo[2,3-e]triazine, we can look at the research conducted on its more studied isomers.
Molecular Docking and Dynamics Simulations in Understanding Target Engagement
For related pyrrolotriazine compounds, molecular docking and dynamics simulations have been instrumental in elucidating their engagement with biological targets. For instance, studies on pyrrolo[2,1-f]triazine derivatives have utilized these computational techniques to predict and analyze their binding modes within the active sites of various kinases. These simulations provide insights into the conformational changes of both the ligand and the target protein upon binding, helping to understand the stability and dynamics of the complex. This information is crucial for structure-based drug design and for optimizing the potency and selectivity of potential inhibitors.
Identification of Specific Binding Pockets and Key Interacting Residues
In the case of other pyrrolotriazine analogs, computational studies have successfully identified specific binding pockets, particularly the ATP-binding sites of kinases. These studies have pinpointed key amino acid residues that form crucial interactions—such as hydrogen bonds, hydrophobic interactions, and pi-stacking—with the pyrrolotriazine scaffold. The identification of these interactions is fundamental to understanding the molecular basis of inhibition and for designing new derivatives with improved affinity and specificity.
Theoretical and In Silico Studies for Mechanism of Action Prediction
Theoretical and in silico approaches are widely used to predict the mechanism of action of novel compounds. For the broader class of pyrrolotriazines, these studies have included quantitative structure-activity relationship (QSAR) analyses and the development of pharmacophore models. These models help to identify the key structural features required for biological activity and can be used to virtually screen large compound libraries for potential new hits. While these methods have been applied to other pyrrolotriazine isomers, no such studies have been published for 5H-Pyrrolo[2,3-e]triazine.
Research Trends and Future Directions in Pyrrolotriazine Chemistry
Design and Synthesis of Next-Generation Pyrrolotriazine-Based Therapeutic Candidates
The design and synthesis of new pyrrolotriazine derivatives are primarily centered on their role as kinase inhibitors for cancer therapy. nih.govnih.gov The pyrrolo[2,1-f] nih.govnih.govnih.govtriazine scaffold is a key component in several kinase inhibitors, including some that have received FDA approval. nih.gov
Key areas of focus in the development of next-generation candidates include:
Kinase Inhibition: A significant body of research is dedicated to synthesizing pyrrolotriazine-based molecules as inhibitors of various kinases involved in cancer progression. nih.govnih.gov This includes targeting the PI3K/Akt/mTOR pathway, VEGFR-2, EGFR, Met kinase, and Janus kinase 3 (JAK3). nih.govnih.govnih.gov For instance, researchers have developed pyrrolotriazine derivatives as potent pan-Aurora kinase inhibitors and selective VEGFR-2 kinase inhibitors. nih.gov
Structure-Activity Relationship (SAR) Studies: SAR explorations are crucial for optimizing the potency and selectivity of these compounds. nih.gov By making structural modifications to different parts of the pyrrolotriazine scaffold, researchers aim to enhance their therapeutic properties. nih.gov For example, modifications at the C-5 and C-6 positions of the pyrrolotriazine ring have been explored to improve activity against Met kinase. nih.gov
Improved Pharmacokinetic Properties: A major challenge in drug development is achieving favorable pharmacokinetic profiles. Research is focused on designing pyrrolotriazine derivatives with improved metabolic stability, oral bioavailability, and reduced clearance. nih.gov For instance, the incorporation of a basic amino group on the C-6 side chain of the pyrrolotriazine core has been shown to reduce the glucuronidation of the phenol (B47542) group, a common metabolic pathway. pitt.edu
Table 1: Examples of Next-Generation Pyrrolotriazine-Based Therapeutic Candidates
| Compound Class | Target Kinase(s) | Therapeutic Area | Key Research Findings |
| Pyrrolotriazine Derivatives | PI3K/Akt/mTOR | Cancer | Identified a preclinical lead with selectivity for PI3K isoforms and mTOR. nih.gov |
| Pyrrolo[2,1-f] nih.govnih.govnih.govtriazine Derivatives | VEGFR-2, EGFR | Cancer | Compounds displayed potent activities against VEGFR-2 and EGFR kinases. nih.gov |
| C-5 and C-6 Substituted Pyrrolotriazines | Met Kinase | Cancer | Compound 20 showed good inhibitory activity against Met kinase. nih.gov |
| Pyrrolo[2,1-f] nih.govnih.govnih.govtriazine Derivatives | Pan-Aurora Kinases | Cancer | Synthesized potent pan-Aurora kinase inhibitors through structural modifications. nih.gov |
| 5H-pyrrolo[2,3-b]pyrazine Derivatives | JAK3 | Inflammatory Diseases | Identified potent and selective JAK3 inhibitors. nih.gov |
| Pyrrolo[2,1-f] nih.govnih.govnih.govtriazine Derivatives | Hedgehog Signaling Pathway | Cancer | Compound 19a identified as a potent inhibitor with good in vivo pharmacokinetic properties. nih.gov |
Exploration of Novel Therapeutic Areas for Pyrrolotriazine Scaffolds Beyond Current Applications
While cancer remains a primary focus, the unique chemical properties of the pyrrolotriazine scaffold are being explored for a range of other diseases.
Neurodegenerative Diseases: There is growing interest in the potential of pyrrolotriazine derivatives for treating neurodegenerative conditions like Alzheimer's disease. nih.govnih.govijlpr.com Research has shown that certain thienopyrrolotriazine derivatives can protect mitochondrial function against amyloid-beta-induced neurotoxicity. nih.gov Specifically, these compounds have been found to recover mitochondrial membrane depolarization and ATP production. nih.gov Some pyrrolyl- and indolylazine compounds have demonstrated the ability to activate intracellular mechanisms that combat the accumulation of toxic amyloid structures. news-medical.net
Inflammatory Diseases: The anti-inflammatory properties of pyrrole-containing compounds are well-documented, and this is being extended to pyrrolotriazine derivatives. scirp.orgnih.govnih.gov Research has identified pyrrolotriazine analogues with significant anti-inflammatory and analgesic activities. scirp.org These compounds are being investigated for their potential to inhibit key inflammatory mediators like cyclooxygenase-2 (COX-2). nih.govnih.gov
Infectious Diseases: The pyrrolo[2,1-f] nih.govnih.govnih.govtriazine scaffold is a core component of the antiviral drug remdesivir, highlighting its potential in treating infectious diseases. nih.govnih.gov Researchers are actively synthesizing and evaluating new pyrrolotriazine derivatives for their antiviral activity against a range of viruses. mdpi.com Beyond viral infections, some pyrrolotriazinone derivatives have shown broad-spectrum antifungal activity. nih.gov
Table 2: Novel Therapeutic Areas for Pyrrolotriazine Scaffolds
| Therapeutic Area | Mechanism of Action / Target | Key Research Findings |
| Neurodegenerative Diseases | Protection of mitochondrial function, reduction of amyloid toxicity. nih.govnews-medical.net | Thienopyrrolotriazine derivatives showed high affinity for the translocator protein (TSPO) and protected against Aβ-induced neurotoxicity. nih.gov |
| Inflammatory Diseases | Inhibition of inflammatory mediators like COX-2. nih.govscirp.orgnih.gov | Pyrrolotriazine analogues demonstrated significant anti-inflammatory and analgesic properties. scirp.org |
| Infectious Diseases | Antiviral (e.g., inhibition of viral replication), antifungal. nih.govmdpi.comnih.gov | A key scaffold in the antiviral drug remdesivir; new derivatives show potent antiviral activity against influenza. nih.govmdpi.com |
Advanced Computational and Artificial Intelligence (AI)-Driven Discovery Platforms for Pyrrolotriazine Research
The integration of computational tools and artificial intelligence is accelerating the discovery and optimization of pyrrolotriazine-based drug candidates.
In Silico Screening: Virtual screening of large compound libraries is a powerful tool for identifying promising hit compounds. nih.gov This approach has been used to identify pyrrolotriazine derivatives with potential activity against various targets. For example, a structure-based pharmacophore model was used to screen a commercial library and identify a thienopyrrolotriazine derivative as a potential agent for Alzheimer's disease. nih.gov
Molecular Docking and Modeling: Molecular docking simulations provide insights into the binding interactions between pyrrolotriazine compounds and their biological targets. nih.gov This information is invaluable for understanding structure-activity relationships and for designing more potent and selective inhibitors. nih.gov For instance, computational and crystallographic analysis helped in the design of selective JAK3 inhibitors based on the 5H-pyrrolo[2,3-b]pyrazine scaffold. nih.gov
AI and Machine Learning: While still an emerging area for this specific scaffold, AI and machine learning have the potential to significantly impact the design and development of pyrrolotriazine derivatives. These technologies can be used to predict the biological activity and pharmacokinetic properties of novel compounds, thereby prioritizing the most promising candidates for synthesis and testing.
Sustainable Manufacturing and Scalability of Pyrrolotriazine Compounds for Academic and Potential Industrial Application
As promising pyrrolotriazine candidates move towards clinical development, the need for sustainable and scalable manufacturing processes becomes critical.
Green Chemistry Approaches: There is a growing emphasis on incorporating green chemistry principles into the synthesis of pyrrolotriazine compounds. nih.gov This involves the use of more environmentally friendly solvents, such as water, and developing more atom-economical reactions. nih.gov The goal is to create manufacturing processes that are not only efficient but also minimize waste and environmental impact. nih.gov
Q & A
Q. What are the common synthetic routes for 5H-Pyrrolo[2,3-E][1,2,4]triazine derivatives, and how can reaction conditions be optimized?
The synthesis typically involves cyclocondensation reactions with amines, aldehydes, or heterocyclic precursors. For example, derivatives are synthesized by refluxing intermediates (e.g., compound 2 in ) with aldehydes (e.g., p-fluorobenzaldehyde) in dioxane/piperidine for 6 hours, followed by recrystallization . Optimization includes varying substituents (e.g., morpholine vs. piperazine) to modulate reactivity and yield. Solvent choice (e.g., ethanol for washing, diethyl ether for purification) and temperature control are critical to avoid side products. Analytical techniques like -NMR and HPLC ensure purity .
Q. How is structural characterization of this compound derivatives performed?
X-ray crystallography and NMR spectroscopy are standard. For instance, -NMR (CDCl) resolves aromatic protons and substituent environments, as seen in compound 5 (δ: 7.29–7.42 ppm for phenyl groups) . XRD confirms fused heterocyclic systems, while mass spectrometry (MS) verifies molecular weight. In , intermediates linked to Remdesivir were validated via high-resolution MS and IR spectroscopy to confirm functional groups .
Q. What basic biological activities are associated with this scaffold?
The core structure exhibits broad bioactivity:
- Anticancer : Derivatives inhibit colon cancer cell proliferation (e.g., MM-129 in zebrafish xenografts) .
- Antimicrobial : Fluorinated analogs (e.g., 6-(2,6-dichlorophenyl) derivatives) show potency against bacterial strains .
- Antiviral : 7-Iodo derivatives are intermediates in Remdesivir synthesis, targeting viral RNA polymerases .
Initial screening uses in vitro assays (e.g., MTT for cytotoxicity) and enzyme inhibition studies .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of potent this compound derivatives?
SAR studies focus on substituent effects:
- Electron-withdrawing groups (e.g., -F, -Cl) enhance anticancer activity by increasing electrophilicity and target binding .
- Bulkier substituents (e.g., morpholine, piperazine) improve pharmacokinetics but may reduce solubility .
Computational modeling (e.g., molecular docking with CDK2 or viral proteases) predicts binding modes, while in vivo models (e.g., zebrafish xenografts) validate efficacy .
Q. How can contradictory bioactivity data across studies be resolved?
Discrepancies often arise from assay conditions or structural variations. For example:
- Solubility issues : Poor solubility in aqueous media (e.g., compound 10c ) may lead to false negatives; use of DMSO co-solvents or prodrug strategies can mitigate this .
- Enantiomeric purity : Unresolved stereochemistry (e.g., in Remdesivir intermediates) affects activity. Chiral HPLC or asymmetric synthesis ensures consistency .
Meta-analyses of datasets (e.g., IC values across cell lines) and standardized protocols (e.g., CLSI guidelines for antimicrobial testing) improve reproducibility .
Q. What methodologies are used to evaluate pharmacokinetic properties of these derivatives?
- Metabolic stability : Microsomal assays (e.g., human liver microsomes) quantify CYP450-mediated degradation .
- Blood-brain barrier (BBB) penetration : PAMPA-BBB assays predict CNS bioavailability for neurotargeted compounds .
- Toxicity profiling : Zebrafish embryos assess acute toxicity (LC), while Ames tests screen for mutagenicity .
Q. How can synthetic challenges in scaling up this compound derivatives be addressed?
- Catalyst optimization : Alumina-supported Ca(OCl) improves oxidative cyclization efficiency (e.g., compound 12a synthesis) .
- Green chemistry : Microwave-assisted synthesis reduces reaction times (e.g., imine formation in ) .
- Purification : Flash chromatography or recrystallization from methanol/water mixtures enhances yield and purity .
Methodological Notes
- Experimental Design : Use factorial designs (e.g., Taguchi method) to optimize reaction parameters (temperature, solvent ratio) .
- Data Analysis : Multivariate statistical tools (e.g., PCA) correlate structural features with bioactivity .
- Ethical Compliance : Adhere to OECD guidelines for in vivo studies, including IACUC approval for zebrafish models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
